

Introduction: The Significance of the Nitro-Pyrazole Scaffold

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Compound of Interest

Compound Name: 1-(3-Nitro-1H-pyrazol-1-
YL)acetone

Cat. No.: B1361337

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The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-cancer, and anti-infective properties.[1] [2] The introduction of a nitro group ($-\text{NO}_2$) to this privileged scaffold dramatically alters its electronic and steric properties. This functionalization can enhance binding affinity to biological targets, modulate metabolic stability, and serve as a versatile chemical handle for further derivatization. **1-(3-Nitro-1H-pyrazol-1-YL)acetone** is a functionalized nitro-pyrazole that holds potential as a key building block or a biologically active agent in its own right. Its structure combines the nitro-pyrazole core with an acetyl group at the N1 position, providing a reactive ketone functionality for further chemical exploration.

This guide provides a validated framework for the synthesis, purification, and characterization of this compound, enabling its reliable use in discovery research programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research. Below is a summary of the key identifiers and computed physicochemical properties for **1-(3-Nitro-1H-pyrazol-1-YL)acetone**.

Property	Value	Source
IUPAC Name	1-(3-nitro-1H-pyrazol-1-yl)propan-2-one	IUPAC Nomenclature
Synonyms	N-acetyl-3-nitropyrazole, 1-(3-nitropyrazolyl)acetone	Common Usage[3]
Molecular Formula	C ₆ H ₇ N ₃ O ₃	Calculated
Molecular Weight	169.14 g/mol	Calculated
CAS Number	Not assigned.	N/A
Appearance	Expected to be a pale yellow solid.	Based on similar compounds
Topological Polar Surface Area	89.9 Å ²	Computed
Hydrogen Bond Donors	0	Computed
Hydrogen Bond Acceptors	5	Computed

Synthesis and Purification Protocol

The synthesis of **1-(3-Nitro-1H-pyrazol-1-yl)acetone** can be reliably achieved via the direct N-alkylation of 3-nitropyrazole with chloroacetone. This method is chosen for its high efficiency, operational simplicity, and the ready availability of starting materials.

Causality Behind Experimental Design:

- Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the acidic N-H of the pyrazole ring, forming the pyrazolate anion.[4] This anion is a potent nucleophile. Using a stronger base (e.g., NaH) is unnecessary and could lead to side reactions with the ketone functionality of chloroacetone.
- Choice of Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this S_N2 reaction.[5] It readily dissolves the organic starting materials and the inorganic base, facilitating a homogenous reaction environment. Furthermore, using acetone as the solvent simplifies the reaction setup as it is also a reagent precursor in a broader sense, though chloroacetone is the direct alkylating agent.

- **Reaction Temperature:** The reaction is performed at reflux to ensure a sufficient rate of reaction. The moderate boiling point of acetone (56°C) provides enough thermal energy to overcome the activation barrier without causing degradation of the starting materials or product.

Step-by-Step Synthesis Methodology:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol).
- **Addition of Reagents:** Add anhydrous potassium carbonate (10.35 g, 75 mmol) followed by 100 mL of acetone.
- **Initiation of Alkylation:** Stir the suspension vigorously and add chloroacetone (5.0 mL, 62.5 mmol) dropwise over 5 minutes.
- **Reaction:** Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
- **Work-up:** After the reaction is complete (disappearance of 3-nitropyrazole spot on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh acetone.
- **Solvent Removal:** Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol:

The crude product is purified by flash column chromatography on silica gel.

- **Column Preparation:** Pack a glass column with silica gel using a slurry method with 20% ethyl acetate in hexanes.
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
- **Elution:** Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes.

- **Fraction Collection:** Collect fractions based on TLC analysis. The desired product typically appears as a UV-active spot.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **1-(3-Nitro-1H-pyrazol-1-yl)acetone** as a solid.

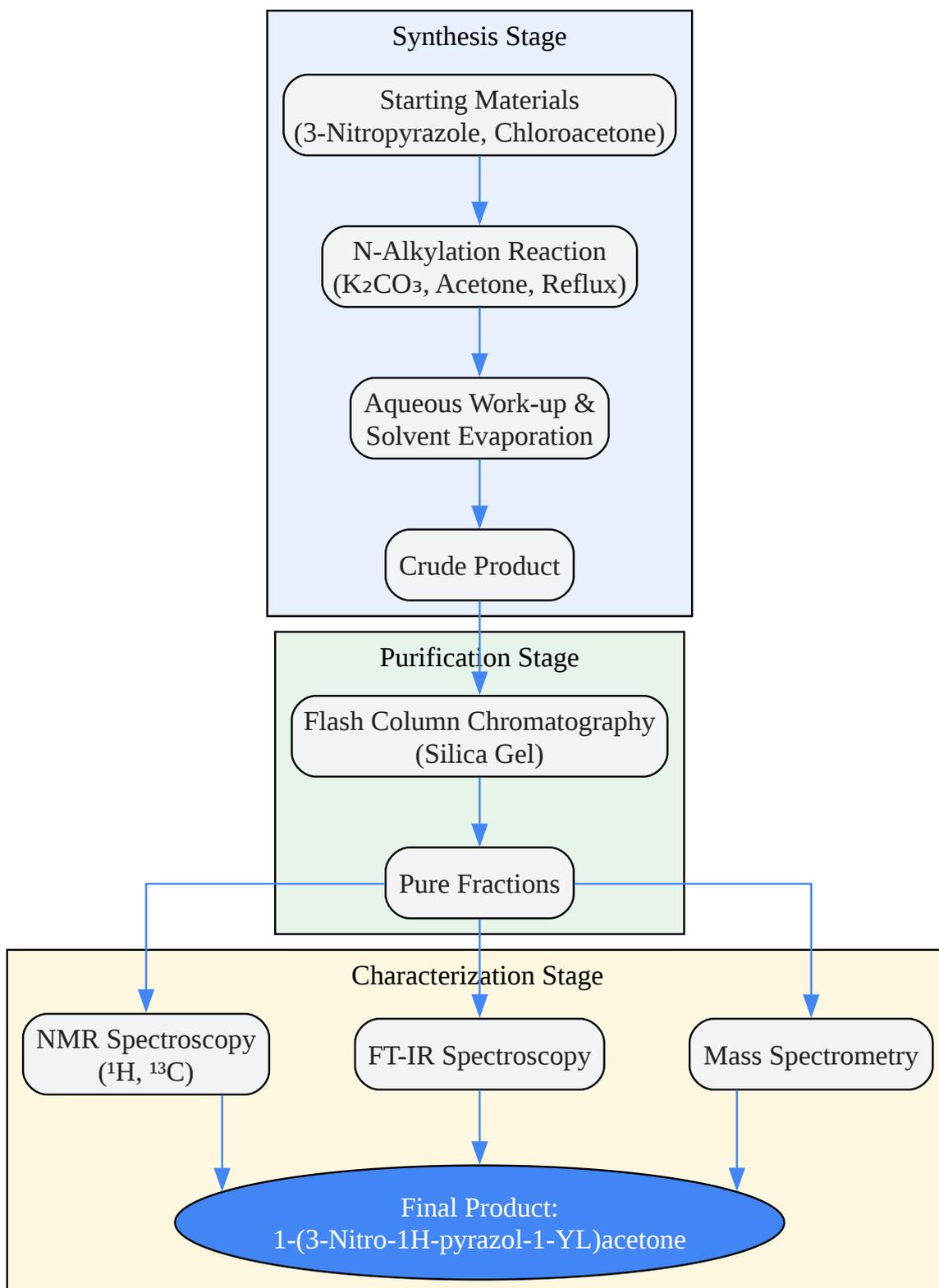
Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are essential.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** In CDCl_3 , the spectrum is expected to show a singlet for the acetone methyl protons (~ 2.3 ppm), a singlet for the methylene protons (~ 5.2 ppm), and two doublets for the pyrazole ring protons (~ 7.0 and ~ 7.8 ppm).
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum should reveal six distinct carbon signals: the methyl carbon (~ 28 ppm), the methylene carbon (~ 55 ppm), the carbonyl carbon (~ 200 ppm), and three signals for the pyrazole ring carbons.
- **FT-IR (Fourier-Transform Infrared Spectroscopy):** Key vibrational bands should be observed for the C=O stretch of the ketone ($\sim 1730\text{ cm}^{-1}$), and asymmetric and symmetric stretches of the nitro group (NO_2) at approximately 1540 cm^{-1} and 1350 cm^{-1} , respectively.
- **MS (Mass Spectrometry):** Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 170.05.

Proposed Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

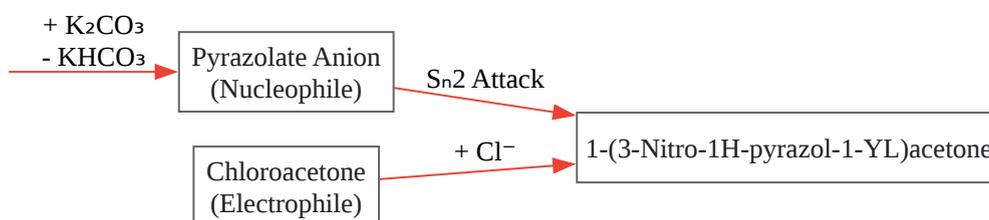


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Caption: Overall workflow from synthesis to final product characterization.

Proposed Reaction Mechanism

Understanding the reaction mechanism provides insight into potential side products and optimization strategies.



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Caption: Proposed S_n2 mechanism for the N-alkylation of 3-nitropyrazole.

Potential Research Applications

Given the established bioactivity of the pyrazole core, **1-(3-Nitro-1H-pyrazol-1-yl)acetone** is a compound of interest for several research domains:

- **Medicinal Chemistry Scaffold:** The ketone functionality is a versatile handle for constructing more complex molecules. It can undergo reductive amination, Wittig reactions, or aldol condensations to generate diverse libraries of compounds for high-throughput screening.
- **Antimicrobial Research:** Nitro-heterocyclic compounds are known for their antimicrobial properties. This compound could be screened against various bacterial and fungal strains.^[1]
- **Energetic Materials Research:** While the single nitro group does not make it a high-energy material, it could be a precursor for the synthesis of poly-nitro pyrazole derivatives, which are of interest in materials science.^{[6][7]}
- **Probe for Target Identification:** The compound could be modified with reporter tags (e.g., fluorophores, biotin) via the ketone group to serve as a chemical probe for identifying novel biological targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be observed:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).
- Handling: Handle the compound in a well-ventilated fume hood. Nitro compounds can be toxic and should not be inhaled or come into contact with skin.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and heat sources.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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